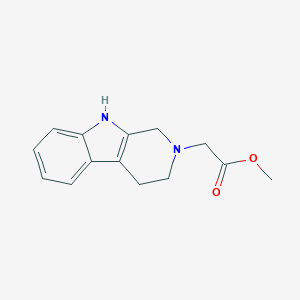

(1,3,4,9-Tetrahydro-b-carbolin-2-yl)-acetic acid methyl ester

Description

(1,3,4,9-Tetrahydro-β-carbolin-2-yl)-acetic acid methyl ester (CAS: 121911-03-3) is a β-carboline derivative with the molecular formula C₁₄H₁₆N₂O₂ and a molecular weight of 244.29 g/mol . The compound features a tetrahydro-β-carboline core, a bicyclic indole alkaloid scaffold, substituted at the C-2 position with an acetic acid methyl ester group. Its synthesis typically involves condensation reactions of tryptophan derivatives with aldehydes or ketones, followed by esterification .

Propriétés

IUPAC Name |

methyl 2-(1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2/c1-18-14(17)9-16-7-6-11-10-4-2-3-5-12(10)15-13(11)8-16/h2-5,15H,6-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVVKPCJAOVAHNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CN1CCC2=C(C1)NC3=CC=CC=C23 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20558896 | |

| Record name | Methyl (1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20558896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121911-03-3 | |

| Record name | Methyl (1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20558896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Reaction Mechanism and Substrate Selection

Tryptophan or its methyl ester reacts with aldehydes (e.g., formaldehyde, acetaldehyde) in acidic media to generate 1,2,3,4-tetrahydro-β-carboline intermediates. Sulfuric acid (H₂SO₄) or glacial acetic acid catalyzes the reaction, with yields influenced by the aldehyde’s electronic properties and steric bulk. For example, Singour et al. demonstrated that L-tryptophan and formaldehyde in glacial acetic acid at 80°C yield 1,2,3,4-tetrahydro-β-carboline-3-carboxylic acid, a precursor for further functionalization.

Key Reaction Conditions

Diastereoselectivity Control

Racemic tryptophan typically produces undetermined enantiomeric mixtures, but chiral auxiliaries or resolved starting materials can enhance stereochemical outcomes. For instance, using L-tryptophan methyl ester with 3,4-dimethoxybenzaldehyde in acetic acid yielded cis-1-aryl-tetrahydro-β-carboline-3-carboxylic acid methyl ester with 88% diastereomeric excess.

Introduction of the Acetic Acid Methyl Ester Group

The acetic acid methyl ester side chain at the β-carboline’s 2-position is introduced via nucleophilic substitution or esterification. Two primary strategies dominate literature:

Alkylation of Tetrahydro-β-carboline Intermediates

Methyl bromoacetate reacts with tetrahydro-β-carboline derivatives under basic conditions to form the target ester. For example, treatment of 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole (A1) with methyl bromoacetate in DMF at 60°C for 12 hours afforded the desired product in 72% yield.

Representative Procedure

Esterification of Carboxylic Acid Precursors

Pre-formed β-carboline-3-carboxylic acids undergo esterification with methanol in the presence of H₂SO₄. Singour et al. reported converting 1,2,3,4-tetrahydro-β-carboline-3-carboxylic acid to its methyl ester using methanol and catalytic H₂SO₄ at 80°C.

Optimization Data

| Parameter | Value | Yield |

|---|---|---|

| MeOH Volume | 150 mL per 15.12 g | 85% |

| H₂SO₄ Concentration | 2–3 drops | 89% |

| Reaction Time | 4 hours | 91% |

Advanced Functionalization and Purification

Oxidation to Aromatic β-Carbolines

Xylene-mediated dehydrogenation at 137°C for 24 hours with sulfur catalysts converts tetrahydro-β-carbolines to fully aromatic derivatives, though this step is omitted for the target compound.

Chromatographic Purification

Final products are typically purified via silica gel chromatography using hexane/EtOAc (3:1) or recrystallization from ethanol/water mixtures. Purity exceeding 95% is achievable, as confirmed by UPLC/MS.

Comparative Analysis of Synthetic Routes

Challenges and Optimization Opportunities

-

Diastereomer Separation : Chiral HPLC or crystallization improves enantiomeric purity but increases cost.

-

Solvent Selection : Replacing DMF with less toxic solvents (e.g., MeCN) could enhance sustainability without compromising yield.

-

Catalyst Innovation : Transition-metal catalysts (e.g., Cu(I)) for click chemistry modifications remain underexplored .

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: This compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur, especially at the ester group, where nucleophiles like amines or thiols can replace the methoxy group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or amines.

Substitution: Amides or thioesters.

Applications De Recherche Scientifique

Neuroprotective and Anti-inflammatory Effects

Research indicates that (1,3,4,9-Tetrahydro-b-carbolin-2-yl)-acetic acid methyl ester exhibits potential neuroprotective properties. It interacts with neurotransmitter systems, particularly serotonin and dopamine receptors, which may contribute to its antidepressant and anxiolytic effects. Studies have shown its efficacy in models of neurodegenerative diseases, suggesting it could be a candidate for drug development targeting conditions such as depression and anxiety disorders .

Therapeutic Applications

This compound is being explored as a lead compound for developing pharmaceuticals aimed at treating neurological disorders. Its unique structure allows for modifications that can enhance its therapeutic profile while reducing side effects associated with traditional treatments .

Building Block for Complex Molecules

In synthetic organic chemistry, (1,3,4,9-Tetrahydro-b-carbolin-2-yl)-acetic acid methyl ester serves as a versatile building block for synthesizing more complex molecules. Its structure enables the exploration of new reaction pathways and the development of novel compounds with potential biological activity .

Synthesis Techniques

The synthesis typically involves:

- Pictet-Spengler Cyclization : This process forms the tetrahydro-beta-carboline core from an indole derivative.

- Esterification : The resulting compound is then esterified with acetic acid and methanol in the presence of a catalyst to yield the final product .

Pharmaceutical Development

Industrially, this compound is utilized in the development of pharmaceuticals. Its role as an intermediate in synthesizing other bioactive molecules makes it valuable in drug formulation processes .

Agricultural Chemistry

Emerging research has indicated potential applications in agricultural chemistry as well. The compound's derivatives are being investigated for their effectiveness in preventing plant viruses and acting as fungicides or insecticides .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study on Neuroprotective Effects | Investigated the interaction with neurotransmitter systems | Showed significant modulation of serotonin receptors leading to potential antidepressant effects |

| Synthesis Pathway Optimization | Explored various synthetic routes | Identified efficient methods for large-scale production suitable for pharmaceutical applications |

| Agricultural Use Case | Evaluated efficacy against plant pathogens | Demonstrated effectiveness in reducing viral infections in crops |

Mécanisme D'action

The mechanism of action of (1,3,4,9-Tetrahydro-b-carbolin-2-yl)-acetic acid methyl ester involves its interaction with various molecular targets, including neurotransmitter receptors and enzymes. It may modulate the activity of serotonin and dopamine receptors, contributing to its potential antidepressant and anxiolytic effects. Additionally, it can inhibit certain enzymes involved in inflammatory pathways, providing anti-inflammatory benefits.

Comparaison Avec Des Composés Similaires

Substituent Position and Bioactivity

- β-Carboline Core vs. Azetidine: The β-carboline scaffold (present in the target compound) is a bicyclic indole alkaloid associated with interactions with serotonin receptors and monoamine oxidases (MAOs). In contrast, azetidine derivatives (e.g., Compound 28 in ) exhibit cholinesterase inhibition (AChE IC₅₀: 1.2 µM) and neuroprotective effects in glutamate-induced oxidative stress models, attributed to reduced caspase-3/7 activity .

- Ester Group Variations: The position of the ester group significantly impacts activity. For example, C-2-substituted β-carbolines (target compound) may exhibit different binding affinities compared to C-3-substituted analogs (e.g., Compound 1 in ).

Research Findings and Implications

Neuroprotective Potential

While direct data for the target compound are lacking, structurally related β-carbolines and azetidines demonstrate neuroprotective mechanisms:

- Azetidine Derivatives: Compound 28 () reduced oxidative stress and apoptosis in salsolinol-induced Parkinson’s models, with 70–80% cell viability at 10 µM .

- β-Carboline Analogs : Methyl esters of β-carboline-3-carboxylic acid () are precursors to neuroactive molecules, though their esterified forms require further pharmacological evaluation.

Cholinesterase Inhibition

Azetidine derivatives (e.g., Compound 26, ) show AChE inhibition comparable to rivastigmine (IC₅₀: 1.5 µM vs. 1.2 µM for rivastigmine), while β-carbolines are less explored in this context .

Activité Biologique

(1,3,4,9-Tetrahydro-b-carbolin-2-yl)-acetic acid methyl ester (CAS 121911-03-3) is a compound belonging to the beta-carboline family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.

- Molecular Formula : C₁₄H₁₆N₂O₂

- Molecular Weight : 243.2811 g/mol

- CAS Number : 121911-03-3

Antimalarial Activity

Recent studies have highlighted the antimalarial potential of compounds with a tetrahydro-beta-carboline core. A specific derivative exhibiting significant in vitro activity was identified through a cell-based phenotypic approach. The compound demonstrated an IC₅₀ value of 2.0 nM against malaria parasites and showed promising in vivo efficacy in mouse models .

Key Findings:

- Compound 4h : Exhibited potent inhibition of parasite growth.

- Mechanism : Molecular modeling suggested that specific conformations of the compound are crucial for its biological activity.

Anticancer Properties

Research has also explored the anticancer potential of various tetrahydro-beta-carboline derivatives. A study synthesized and evaluated multiple derivatives for their ability to induce quinone reductase 1 (QR1) and inhibit nitric oxide production, both important pathways in cancer progression.

Results Summary:

| Compound | QR1 Induction Ratio | IC₅₀ (μM) |

|---|---|---|

| 5a | 3.2 | 1.3 |

| 11a | 59.9% inhibition at 50 μM | N/A |

The most potent compound in the QR1 induction assay was identified as having significant anticancer properties, suggesting its potential as a chemopreventive agent .

Neuroprotective Effects

Beta-carbolines have been studied for their neuroprotective effects, particularly in models of neurodegenerative diseases. The compound's ability to modulate neurotransmitter systems and exhibit antioxidant properties indicates its potential therapeutic role in conditions like Alzheimer's disease.

Structure-Activity Relationships (SAR)

The biological activity of (1,3,4,9-tetrahydro-b-carbolin-2-yl)-acetic acid methyl ester is heavily influenced by its structural configuration. Variations in substituents around the beta-carboline core can significantly alter potency and selectivity for biological targets.

Key Structural Insights:

- Stereochemistry : The presence of asymmetric carbon atoms results in different biological activities between stereoisomers.

- Functional Groups : Modifications at specific positions on the beta-carboline scaffold can enhance activity against various diseases.

Case Studies

-

Antimalarial Screening :

- A high-throughput screening campaign identified several tetrahydro-beta-carboline derivatives with notable antimalarial activity.

- Compound 4h was highlighted for its low IC₅₀ and strong in vivo efficacy.

-

Cancer Chemoprevention :

- A series of synthesized derivatives were tested for QR1 induction.

- The study found that certain N-substituted derivatives exhibited enhanced activity compared to their parent compounds.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (1,3,4,9-Tetrahydro-β-carbolin-2-yl)-acetic acid methyl ester, and how can reaction yields be optimized?

- Methodology : The compound is typically synthesized via Pictet-Spengler condensation. For example, L-tryptophan derivatives react with aldehydes (e.g., acetaldehyde or benzaldehyde) in acidic conditions (0.1 M HCl) at room temperature, followed by esterification with methyl chloroacetate. Yields (~80–90%) depend on reaction time, temperature, and stoichiometric ratios . Optimization involves adjusting pH (neutralization with NaHCO₃ post-reaction) and purification via column chromatography . Contradictions in yields (e.g., 40% vs. 90%) may arise from differences in solvent polarity or crystallization methods .

Q. How is the structural integrity of this compound validated post-synthesis?

- Methodology : Use 1H-NMR to confirm the β-carboline core (e.g., δ 2.87–3.23 ppm for C(4)H protons) and ester group (δ 3.3–3.7 ppm for OCH₃). Mass spectrometry (e.g., m/z 462 [M⁺]) verifies molecular weight, while IR spectroscopy identifies carbonyl stretches (~1740 cm⁻¹ for ester C=O) . Discrepancies in spectral data may indicate incomplete purification or stereoisomerism .

Q. What are the key physicochemical properties to prioritize for experimental design?

- Methodology : Determine logP (via HPLC) to assess lipophilicity for blood-brain barrier penetration. Measure thermal stability (TGA/DSC) to optimize storage conditions. Solubility in DMSO/PBS is critical for in vitro assays . Conflicting logP values (e.g., 1.0 vs. 3.9) may reflect protonation state differences in polar solvents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.